A-940894
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-940894 is a complex organic compound that features a piperazine ring, a benzo-cyclohepta-pyrimidine core, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-940894 typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo-cyclohepta-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the amine group: This can be done through reductive amination or other amine introduction techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperazine ring and the benzo-cyclohepta-pyrimidine core can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, A-940894 can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its piperazine moiety.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of A-940894 would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)methanol
- (4-(Piperazin-1-yl)-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-yl)carboxylic acid
Uniqueness
The uniqueness of A-940894 lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
1027330-82-0 |
---|---|
Molecular Formula |
C17H21N5 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine |
InChI |
InChI=1S/C17H21N5/c18-17-20-15-13-6-2-1-4-12(13)5-3-7-14(15)16(21-17)22-10-8-19-9-11-22/h1-2,4,6,19H,3,5,7-11H2,(H2,18,20,21) |
InChI Key |
KUZRWWLVBUPCRK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4 |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-piperazin-1-yl-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-ylamine A-940894 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.